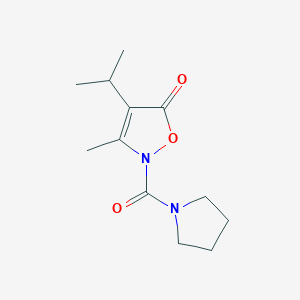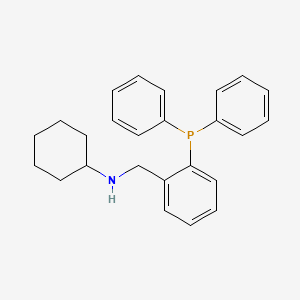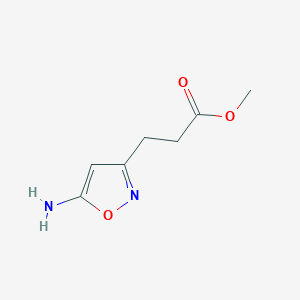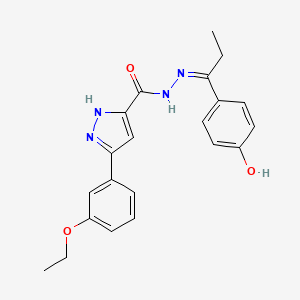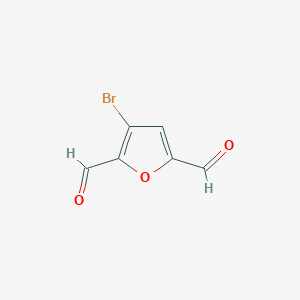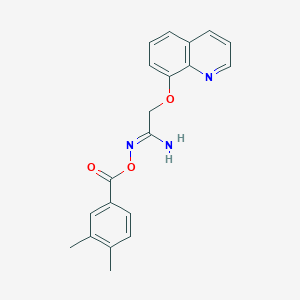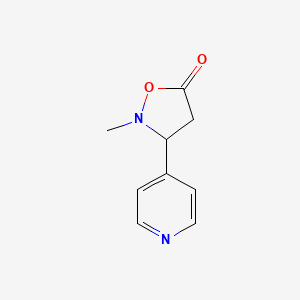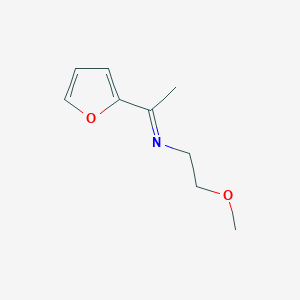![molecular formula C16H18N2O3S B12882950 4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline CAS No. 5450-22-6](/img/structure/B12882950.png)
4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a chemical compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with a methoxy group and a sulfonyl aniline moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline typically involves a multi-step processThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
化学反应分析
Types of Reactions
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring system or the sulfonyl group.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学研究应用
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-[(3,4-Dihydroquinolin-1(2H)-yl)sulfonyl]aniline
- 4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]benzenamine
Uniqueness
4-[(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is unique due to the presence of the methoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
属性
CAS 编号 |
5450-22-6 |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]aniline |
InChI |
InChI=1S/C16H18N2O3S/c1-21-14-6-9-16-12(11-14)3-2-10-18(16)22(19,20)15-7-4-13(17)5-8-15/h4-9,11H,2-3,10,17H2,1H3 |
InChI 键 |
QDQVFBAFBYLREV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


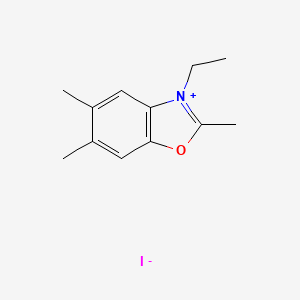
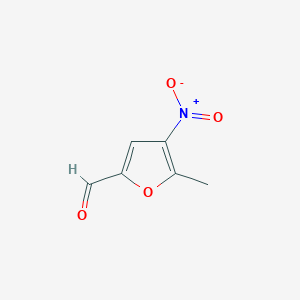
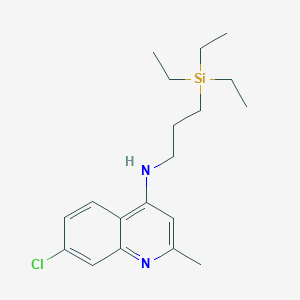
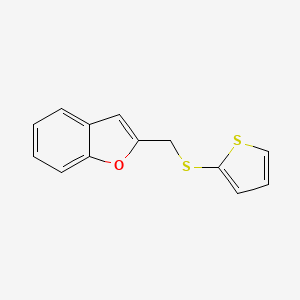
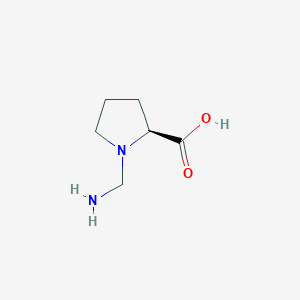
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
